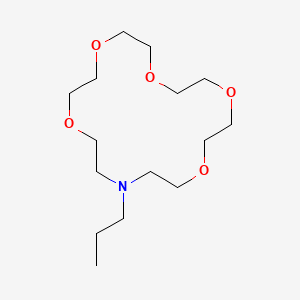
16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal cations and organic molecules, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications depending on the substituents introduced .
Scientific Research Applications
16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Mechanism of Action
The mechanism of action of 16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its ability to form host-guest complexes with metal cations and organic molecules. The macrocyclic structure provides a cavity that can encapsulate these guests, stabilizing them through non-covalent interactions such as hydrogen bonding and van der Waals forces . This property is exploited in various applications, including catalysis and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: A similar crown ether without the propyl group.
18-Crown-6: Another crown ether with a different ring size and no nitrogen atom.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings incorporated into the structure.
Uniqueness
16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to the presence of the propyl group and the nitrogen atom in its macrocyclic structure. These features enhance its ability to form stable complexes with a wider range of metal cations and organic molecules compared to other crown ethers .
Properties
CAS No. |
113306-70-0 |
|---|---|
Molecular Formula |
C15H31NO5 |
Molecular Weight |
305.41 g/mol |
IUPAC Name |
16-propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C15H31NO5/c1-2-3-16-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h2-15H2,1H3 |
InChI Key |
RLBYDZUUZHHEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOCCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
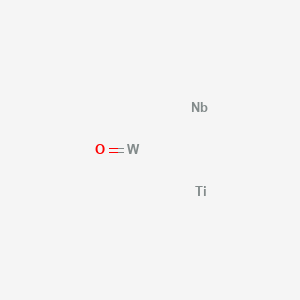
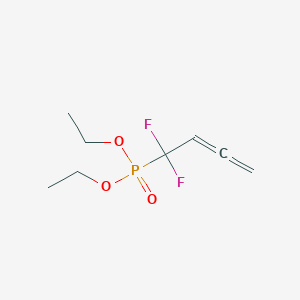
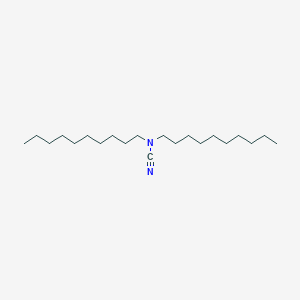
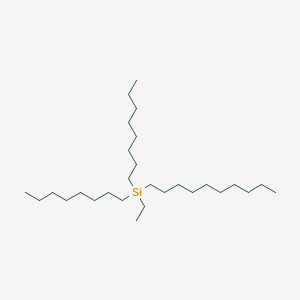
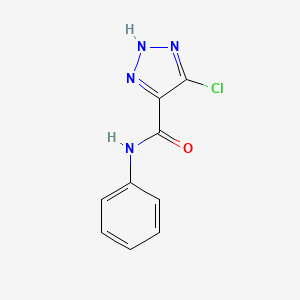
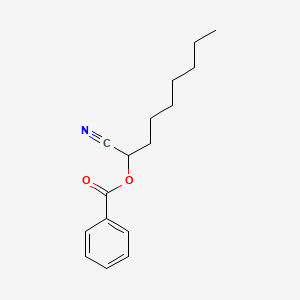

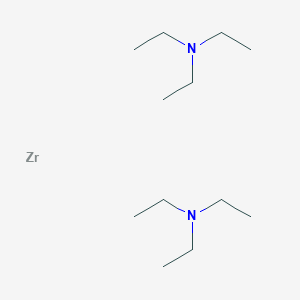
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)

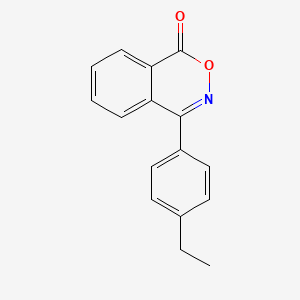
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
